7-benzyl-8-[4-(cyclopentylacetyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-[4-(cyclopentylacetyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group. This compound is known for its potential pharmacological properties and is being studied for various applications in medicinal chemistry .
Preparation Methods
The synthesis of 7-benzyl-8-[4-(cyclopentylacetyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-benzyl-8-[4-(cyclopentylacetyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in various fields. In medicinal chemistry, it is being explored for its antibacterial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial strains and viruses . Additionally, it is being investigated for its potential use in treating neurological disorders due to its interaction with specific receptors in the brain .
Mechanism of Action
The mechanism of action of 7-benzyl-8-[4-(cyclopentylacetyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as dipeptidyl peptidase 4 (DPP-4). This interaction can inhibit the activity of DPP-4, leading to various pharmacological effects. The compound may also interact with other receptors and enzymes, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar compounds to 7-benzyl-8-[4-(cyclopentylacetyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include other n-arylpiperazines and xanthine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications. For example, ciprofloxacin derivatives modified at the piperazine ring have shown different antibacterial activities and cellular accumulation profiles . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry.
Properties
Molecular Formula |
C25H32N6O3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
7-benzyl-8-[4-(2-cyclopentylacetyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H32N6O3/c1-27-22-21(23(33)28(2)25(27)34)31(17-19-10-4-3-5-11-19)24(26-22)30-14-12-29(13-15-30)20(32)16-18-8-6-7-9-18/h3-5,10-11,18H,6-9,12-17H2,1-2H3 |
InChI Key |
MTHVNWUQWPNQBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)CC4CCCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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